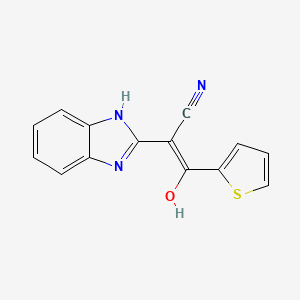![molecular formula C17H17ClN2O3 B6094291 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide](/img/structure/B6094291.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide is a chemical compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as CP 47,497 or simply CP 47. CP 47 is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
CP 47 has been extensively studied for its potential applications in scientific research. It is commonly used as a reference compound in studies that investigate the effects of synthetic cannabinoids on the endocannabinoid system. CP 47 has also been used to study the pharmacological effects of synthetic cannabinoids on various physiological systems, including the cardiovascular system, respiratory system, and immune system.
Mechanism of Action
CP 47 exerts its effects through the activation of the cannabinoid receptors CB1 and CB2. It has been shown to have a high affinity for both receptors and to be a potent agonist. CP 47 has been found to have a similar mechanism of action to that of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
CP 47 has been shown to have a range of biochemical and physiological effects. It has been found to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. CP 47 has also been found to have analgesic, anti-inflammatory, and anti-convulsant effects. Additionally, CP 47 has been shown to have a range of effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
CP 47 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors and has a similar mechanism of action to THC. CP 47 is also highly selective for the cannabinoid receptors, which allows for more specific studies of the endocannabinoid system. However, there are also limitations to the use of CP 47 in lab experiments. CP 47 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the effects of CP 47 may vary depending on the species of animal used in the experiment.
Future Directions
There are several future directions for the study of CP 47. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors. Additionally, there is a need for further research on the effects of CP 47 on the immune system and its potential applications in the treatment of autoimmune diseases. Finally, there is a need for more studies on the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological systems.
Synthesis Methods
The synthesis of CP 47 involves the reaction of 2-furanylcarbonyl chloride with N-(2-chloroethyl)pyrrolidine-3-carboxamide in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain pure CP 47.
Properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-4-1-3-12(9-13)6-7-20-11-14(10-16(20)21)19-17(22)15-5-2-8-23-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZIGFRKMVNQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6094210.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![5-chloro-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094239.png)
![N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6094244.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6094259.png)

![5-(4-methoxyphenyl)-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6094273.png)
![5-[(3-pyridinylcarbonyl)amino]isophthalamide](/img/structure/B6094279.png)
![3-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6094287.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6094309.png)

